ethyl 4-(2H-tetrazol-5-ylmethoxy)benzoate
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Overview
Description
Ethyl 4-(2H-tetrazol-5-ylmethoxy)benzoate is a useful research compound. Its molecular formula is C11H12N4O3 and its molecular weight is 248.242. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with tetrazole moieties are known to interact with many enzymes and receptors in organisms .
Mode of Action
Tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects . It can interact with many enzymes and receptors in organisms via non-covalent interactions .
Biochemical Pathways
Tetrazole derivatives are known to exhibit a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .
Pharmacokinetics
It is suggested that compounds synthesized with tetrazole moieties obey all five rules with good bioavailability .
Result of Action
Tetrazole derivatives are known to exhibit a wide range of biological properties, suggesting they may have diverse molecular and cellular effects .
Action Environment
The bioavailability of tetrazole derivatives is known to be enhanced, suggesting they may be less susceptible to environmental factors .
Chemical Reactions Analysis
Ethyl 4-(2H-tetrazol-5-ylmethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often using reagents like sodium azide or hydrazine[][1].
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and solvents like methanol or ethanol. Major products formed from these reactions include carboxylic acids, alcohols, and substituted tetrazoles.
Scientific Research Applications
Ethyl 4-(2H-tetrazol-5-ylmethoxy)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties[][1].
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes[][1].
Comparison with Similar Compounds
Ethyl 4-(2H-tetrazol-5-ylmethoxy)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(1H-tetrazol-5-ylmethoxy)benzoate: Similar structure but with a different tetrazole isomer.
4-(2H-tetrazol-5-ylmethoxy)benzoic acid: The carboxylic acid analog of the ester.
Mthis compound: The methyl ester analog[][1].
These compounds share similar chemical properties but differ in their reactivity and biological activities, highlighting the uniqueness of this compound in specific applications.
Properties
IUPAC Name |
ethyl 4-(2H-tetrazol-5-ylmethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-2-17-11(16)8-3-5-9(6-4-8)18-7-10-12-14-15-13-10/h3-6H,2,7H2,1H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLVNFQIQAEJLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.